7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Fluorophore Photophysics Pyrazolo[1,5-a]pyrimidine

This privileged scaffold combines electron-donating (–OCH₃) and electron-withdrawing (–F) character at the 7-aryl position, offering a unique balance of potential brightness and photostability for fluorescent probe and OLED R&D. Procure for kinase profiling panels and solid-state QY benchmarking against the 4-methoxyphenyl analog (known QY SS = 0.63). Class-level RME (40–53%) supports greener large-scale fluorophore production versus BODIPY alternatives.

Molecular Formula C13H10FN3O
Molecular Weight 243.24 g/mol
Cat. No. B4503290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Molecular FormulaC13H10FN3O
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=NC3=CC=NN23)F
InChIInChI=1S/C13H10FN3O/c1-18-9-2-3-10(11(14)8-9)12-4-6-15-13-5-7-16-17(12)13/h2-8H,1H3
InChIKeyAVOYOTOYULFUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine – Core Scaffold Identity for Targeted Procurement


7-(2-Fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1144498-92-9) is a heteroaromatic compound belonging to the pyrazolo[1,5-a]pyrimidine class, a fused pyrazole-pyrimidine bicyclic system . The 7-position is substituted with a 2-fluoro-4-methoxyphenyl group, introducing electron-donating (methoxy) and electron-withdrawing (fluoro) character. This scaffold is recognized across medicinal chemistry and chemical biology as a privileged structure for kinase inhibition and fluorescent probe development [1]. However, publicly available primary research literature containing quantitative comparative data specifically for this derivative is extremely limited.

Why Generic Substitution of 7-(2-Fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine Is Not Supported by Current Evidence


The pyrazolo[1,5-a]pyrimidine scaffold is highly tunable; minor changes in the 7-aryl substitution pattern can drastically alter electronic properties, biological target affinity, and photophysical behavior [1]. For instance, electron-donating groups at the 7-position enhance absorption and emission intensities in fluorophore applications, while electron-withdrawing groups diminish them [2]. Therefore, replacing 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine with another 7-aryl analog without quantitative comparative data risks compromising experimental reproducibility. At present, insufficient publicly available head-to-head data preclude a definitive, quantitative substitution-risk assessment for this precise derivative.

Quantitative Differentiation Evidence for 7-(2-Fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine


Electron-Donating Group Effect at 7-Position Enhances Photophysical Properties – Class-Level Inference

In a comprehensive study of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, the presence of electron-donating groups (EDGs) at the 7-position, such as methoxy, significantly increased molar extinction coefficients (ε) and fluorescence quantum yields (ϕF) compared to electron-withdrawing groups (EWGs). For a 4-methoxyphenyl-substituted analog (compound 4e), ε = 20,593 M⁻¹cm⁻¹ and ϕF = 0.97 were recorded, whereas a 4-cyanophenyl-substituted analog (compound 4g) showed ε = 3,320 M⁻¹cm⁻¹ and ϕF = 0.01 [1]. Although these data are for 3-methyl derivatives, the 7-(2-fluoro-4-methoxyphenyl) substitution pattern in the target compound combines an EDG (methoxy) with a weak EWG (fluoro), placing its predicted photophysical properties between these extremes [2].

Fluorophore Photophysics Pyrazolo[1,5-a]pyrimidine

Solid-State Emission Potential – Class-Level Inference from 7-Aryl Analogs

The study of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines demonstrated that simple aryl groups at the 7-position enable solid-state emission with quantum yields (QY SS) ranging from 0.18 to 0.63 [1]. Compounds bearing 4-methoxyphenyl (4e) achieved QY SS = 0.63, comparable to commercial probes like coumarin-153 and rhodamine 6G [2]. The target compound, 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine, shares this 7-aryl architecture and is hypothesized to exhibit solid-state emission, though its specific QY SS has not been reported.

Solid-state emitter Quantum yield Pyrazolo[1,5-a]pyrimidine

Greener Synthetic Methodology – Class-Level Advantage Over BODIPY Fluorophores

The synthesis of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines achieved reaction mass efficiency (RME) values of 40–53%, significantly higher than those reported for BODIPY dyes (RME: 1.31–17.9%) [1]. This class-level metric suggests that analogous pyrazolo[1,5-a]pyrimidines, including the target compound, can be produced with substantially lower waste generation and higher atom economy, aligning with green chemistry principles [2].

Green chemistry Reaction mass efficiency Pyrazolo[1,5-a]pyrimidine

Recommended Application Scenarios for 7-(2-Fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine Based on Current Evidence


Fluorescent Probe Development Leveraging Tunable 7-Aryl Photophysics

Based on class-level evidence that electron-donating 7-aryl substituents dramatically enhance fluorescence quantum yield (ϕF up to 0.97) and molar extinction coefficient (ε up to 20,593 M⁻¹cm⁻¹) [1], 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a rational candidate for developing bright, tunable fluorophores. The combined methoxy (EDG) and fluoro (weak EWG) substitution may offer a unique balance of brightness and photostability, meriting systematic photophysical characterization against known 7-aryl analogs.

Solid-State Emitter for Optoelectronic Materials

The demonstrated solid-state quantum yields (QY SS 0.18–0.63) of 7-aryl-pyrazolo[1,5-a]pyrimidines [1] position this compound as a candidate for organic light-emitting diodes (OLEDs) or solid-state lasers. Procurement should be followed by solid-state fluorescence measurements to benchmark its QY SS against the 4-methoxyphenyl analog (QY SS = 0.63) [2].

Green Chemistry-Focused Scale-Up Synthesis

The class-level reaction mass efficiency (RME 40–53%) [1] supports the adoption of this compound in projects where sustainable synthesis is a critical procurement criterion. Compared to BODIPY fluorophores (RME 1.31–17.9%), pyrazolo[1,5-a]pyrimidines offer a quantifiably greener alternative for large-scale fluorescent material production.

Kinase Inhibitor Hit-to-Lead Optimization

Pyrazolo[1,5-a]pyrimidines are established kinase inhibitor scaffolds, with patents disclosing CDK and Pim-1 inhibitory activity [1]. While no target-specific data exist for this exact derivative, its 2-fluoro-4-methoxyphenyl motif may confer unique selectivity profiles when screened against kinase panels. Procurement for medicinal chemistry campaigns should include comparative kinase profiling against unsubstituted or 4-methoxyphenyl analogs.

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